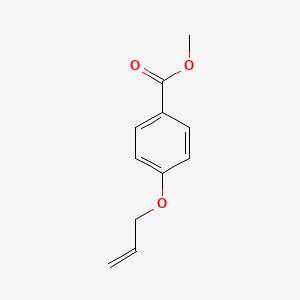

Methyl 4-(allyloxy)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-prop-2-enoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-8-14-10-6-4-9(5-7-10)11(12)13-2/h3-7H,1,8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFMGBISSJHIRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Allyl Benzoate Esters in Contemporary Chemical Synthesis and Materials Science

Allyl benzoate (B1203000) esters, a class of organic compounds to which methyl 4-(allyloxy)benzoate belongs, are recognized for their utility in diverse scientific and industrial applications. ontosight.aisolubilityofthings.com These esters are typically formed through the esterification of benzoic acid with allyl alcohol. ontosight.aisolubilityofthings.com Their characteristic sweet and floral aroma has led to their use in the fragrance and food industries. solubilityofthings.com

In the realm of synthetic organic chemistry, the allyl group within these esters is particularly reactive and can participate in a variety of chemical reactions. ontosight.ai This reactivity makes allyl benzoate esters valuable as intermediates in the synthesis of more complex molecules. ontosight.ai Furthermore, in materials science, the ability of the allyl group to undergo polymerization is leveraged to create novel polymers and materials with enhanced properties. researchgate.net Research has explored their use as crosslinking agents and in the development of heat-resistant materials. researchgate.net

Overview of Methyl 4 Allyloxy Benzoate As a Key Chemical Intermediate and Monomer in Advanced Materials

Methyl 4-(allyloxy)benzoate serves as a significant building block in the synthesis of various organic molecules and polymers. Its synthesis is often achieved through the reaction of methyl 4-hydroxybenzoate (B8730719) with an allyl halide, such as allyl bromide, in the presence of a base. prepchem.comgoogle.com

As a monomer, this compound is utilized in polymerization reactions to create advanced materials. For instance, it has been copolymerized with other monomers, such as diallyl isophthalate (B1238265) and diallyl terephthalate, to produce polymers with specific properties. researchgate.net The resulting polymers often exhibit interesting characteristics, such as those seen in the development of soluble graft polymers and side-chain liquid crystalline polymers. researchgate.netscientific.net These materials have potential applications in areas like liquid crystals and other advanced material technologies. scientific.netresearchgate.net

Interactive Data Table: Synthesis and Polymerization of this compound

| Reactants | Reaction Type | Product | Reference |

| Methyl 4-hydroxybenzoate, Allyl bromide | Williamson Ether Synthesis | This compound | prepchem.com |

| This compound, Diallyl isophthalate | Bulk Polymerization | Copolymer | researchgate.net |

| This compound, 2,2′-Azobis(N-(2-propenyl)-2-methylpropionamide) | Copolymerization | Crosslinked Polymer | researchgate.net |

| 4-((4-hydroxyphenyl) diazenyl) benzoic acid, Allyl bromide | Alkylation and Esterification | Allyl 4-((4-(allyloxy) phenyl) diazenyl) benzoate (B1203000) | rsc.org |

Scope and Strategic Research Objectives for the Compound S Investigation in Scholarly Contexts

The investigation of methyl 4-(allyloxy)benzoate in academic research is driven by several strategic objectives. A primary focus is on exploiting its reactive allyl and benzoate (B1203000) functionalities to design and synthesize novel compounds and materials with tailored properties.

One key area of research involves the Claisen rearrangement of aryl allyl ethers. While not explicitly detailed for this compound in the provided context, this is a common and important reaction for this class of compounds, leading to the formation of substituted phenols which are valuable synthetic intermediates.

Another significant research direction is its application in polymer chemistry. Scientists are exploring its use as a monomer to create polymers with specific thermal, optical, and mechanical properties. researchgate.netscientific.net For example, its incorporation into liquid crystalline polymers is an active area of investigation, with the aim of developing materials for displays and other optoelectronic devices. scientific.netresearchgate.net

Furthermore, the compound's structure makes it a useful model for studying reaction mechanisms and developing new synthetic methodologies. The presence of multiple reactive sites allows for the exploration of chemoselective transformations. acs.org

Detailed Research Findings

| Research Area | Key Findings | References |

| Synthesis | Can be synthesized from methyl 4-hydroxybenzoate (B8730719) and allyl bromide. | prepchem.com |

| Polymerization | Used as a comonomer with diallyl esters to modify polymer properties. | researchgate.net |

| Liquid Crystals | Incorporated into side-chain liquid crystalline polymers. | scientific.netresearchgate.net |

| Chemical Intermediate | Serves as a precursor for more complex molecules. | google.comcmu.edu |

Synthetic Strategies for this compound Production

Applications in Advanced Materials Science

Role as a Monomer in Liquid Crystalline Polymer (LCP) Synthesis

Methyl 4-(allyloxy)benzoate serves as a crucial building block, or monomer, in the creation of LCPs. These polymers exhibit properties of both liquids and solids, with molecules that are ordered in a crystal-like fashion but can still flow like a liquid. The presence of the this compound unit within a polymer chain can induce or enhance these liquid crystalline properties.

Side-chain liquid crystalline polymers (SCLCPs) are a class of polymers where the liquid crystal-forming units, known as mesogens, are attached to a flexible polymer backbone as side chains. This compound can be chemically modified and then attached as a mesogenic side group to a polymer backbone, such as polymethacrylate (B1205211) or polysiloxane. researchgate.net

The structure of the SCLCPs, including the nature of the polymer backbone, the length of the flexible spacer connecting the mesogen to the backbone, and the structure of the mesogen itself, all influence the final properties of the material. For instance, the flexibility of the polymer backbone and the length of the spacer can affect the degree of decoupling between the motions of the main chain and the mesogenic side chains, which in turn influences the liquid crystalline phase behavior. dtic.mil Polymers with a more flexible backbone, like polysiloxanes, tend to have lower glass transition temperatures and different phase transition behaviors compared to those with more rigid backbones like polyacrylates. mdpi.com

The incorporation of this compound-derived mesogens can lead to the formation of various liquid crystalline phases, such as nematic and smectic phases. researchgate.netdtic.mil The specific phase adopted by the polymer depends on factors like temperature and the molecular weight of the polymer. dtic.mil For example, in some systems, the isotropization temperatures (the temperature at which the material transitions from a liquid crystalline phase to an isotropic liquid) increase with increasing molecular weight up to a certain point. dtic.mil

Here is an interactive data table summarizing the properties of SCLCPs derived from monomers related to this compound:

| Polymer Backbone | Mesogenic Side Group Derived From | Observed Liquid Crystalline Phases | Reference |

| Polymethacrylate | 4-[2-(S)-methyl-1-butoxy]-4′-(11-undecanyl-1-oxy)-α-methylstilbene | Smectic A | researchgate.net |

| Polyacrylate | 4-[2-(S)-methyl-1-butoxy]-4′-(11-undecanyl-1-oxy)-α-methylstilbene | Smectic A | researchgate.net |

| Polymethylsiloxane | 4-[2-(S)-methyl-1-butoxy]-4′-(11-undecanyl-1-oxy)-α-methylstilbene | Smectic A | researchgate.net |

| Poly(vinyl alcohol-co-ethylene) | 2,4-diamino-6-diallylamino-1,3,5-triazine | Not specified | nih.gov |

The this compound structure serves as a versatile scaffold for the design and synthesis of more complex mesogenic monomers. By chemically modifying the core structure, researchers can create a wide array of new monomers with specific desired properties. researchgate.net

For example, the ester group can be hydrolyzed to a carboxylic acid, which can then be reacted with various alcohols to introduce different tail groups. The aromatic ring can also be substituted with different functional groups to alter the electronic and steric properties of the mesogen. researchgate.net These modifications can influence the mesophase behavior, clearing temperatures, and other physical properties of the resulting LCPs.

The synthesis of these monomers often involves multi-step organic reactions. A common initial step is the allylation of a 4-hydroxybenzoic acid derivative to introduce the allyl group. vulcanchem.com This is typically followed by esterification or other coupling reactions to build up the desired mesogenic structure. researchgate.net

Polymerization Mechanisms and Their Influence on Material Properties

The choice of polymerization mechanism plays a critical role in determining the final properties of the LCPs derived from this compound. Different polymerization techniques can lead to polymers with varying molecular weights, molecular weight distributions, and architectures, all of which impact the material's performance.

Thiol-ene click polymerization is a highly efficient and versatile method for synthesizing polymers. alfa-chemistry.comwikipedia.org This reaction involves the addition of a thiol group (-SH) across a carbon-carbon double bond (an ene), such as the allyl group in this compound. alfa-chemistry.com The reaction can be initiated by radicals or by a nucleophilic mechanism. alfa-chemistry.com

This method is particularly advantageous for creating well-defined polymer networks. wikipedia.org By using multifunctional thiols and enes, highly cross-linked materials can be formed. wikipedia.org The thiol-ene reaction is known for its high yields, rapid reaction rates, and tolerance to a wide range of functional groups, making it an attractive method for synthesizing complex polymer architectures. wikipedia.orgrsc.org In the context of liquid crystalline materials, thiol-ene polymerization can be used to create both linear polymers and cross-linked networks with embedded mesogenic units derived from this compound. vulcanchem.com

Hydrosilylation is a chemical reaction that involves the addition of a silicon-hydrogen bond across an unsaturated bond, such as the double bond in the allyl group of this compound. mdpi.com This reaction is commonly used to graft mesogenic side chains onto a polysiloxane backbone, which contains Si-H functional groups. mdpi.com

Polysiloxane-based LCPs are known for their low glass transition temperatures, good thermal stability, and high flexibility. mdpi.com The properties of these materials can be tuned by varying the structure of the mesogenic side group, the length of the spacer, and the degree of substitution on the polysiloxane backbone. mdpi.comnycu.edu.tw Hydrosilylation provides a convenient and efficient route to synthesize a wide variety of polysiloxane-based SCLCPs with tailored properties for applications such as optical data storage and display technologies.

Graft polymerization is a technique used to attach polymer chains as side branches to a main polymer backbone. nih.gov This method can be used to create graft copolymers where the backbone and the side chains have different chemical compositions and properties. There are three main approaches to graft polymerization: "grafting to," "grafting from," and "grafting through". nih.govfrontiersin.org

In the context of allyloxybenzoate monomers, the allyl group can be utilized as a point of attachment for graft polymerization. For instance, a polymer backbone containing allyloxybenzoate units can be used as a substrate for grafting other polymer chains. Alternatively, a pre-formed polymer with reactive sites can be reacted with an allyloxybenzoate monomer to attach it as a side chain. nih.gov

This technique allows for the creation of complex polymer architectures with a combination of properties. For example, a hydrophilic polymer backbone could be grafted with hydrophobic, mesogenic side chains derived from this compound to create an amphiphilic material with liquid crystalline properties. nih.gov The properties of the resulting graft copolymer are influenced by the nature of the backbone and the grafted chains, as well as the grafting density and the length of the grafted chains. fudutsinma.edu.ng

Structure-Property Relationships in Polymeric Systems Containing this compound Units

The incorporation of this compound into polymer chains imparts unique characteristics that are directly linked to its molecular structure. The rigid benzoate (B1203000) core, the flexible allyloxy group, and the reactive terminal allyl double bond are key to engineering specific material properties.

Molecular Engineering and Self-Assembled Architectures in this compound Derived Polymers

Molecular engineering of polymers containing this compound units allows for the precise control of macromolecular architecture, leading to sophisticated self-assembled structures. The distinct chemical moieties within the monomer—a rigid aromatic core and a flexible allyl ether linkage—establish it as a valuable component in designing block copolymers with tailored morphologies. In such polymers, the benzoate unit can be part of a rigid, "rod-like" block, while the polymer backbone provides a "coil" segment.

This "rod-coil" architecture drives microphase separation, where thermodynamically incompatible blocks spontaneously organize into ordered nanostructures. Depending on the relative volume fractions of the constituent blocks, these polymers can self-assemble into various morphologies, including lamellar, cylindrical, and spherical domains. For instance, rod-coil block copolymers are known to form layered smectic phases, where the rigid rod segments align, creating ordered sheets separated by the flexible coil segments. The ability to control the length of both the polymer backbone and the side chains containing the allyloxybenzoate group is crucial for directing the final assembled architecture.

Polymerization-induced self-assembly (PISA) is a powerful technique for creating these structured nanoparticles directly in a solution. nih.gov This method can be employed to synthesize block copolymers where one block is soluble and the other is insoluble in the reaction medium, leading to the in-situ formation of micelles, vesicles, or other complex structures as the polymerization progresses. nih.gov

Thermo-Optical Properties and Phase Transition Behaviors of Polymeric Systems (e.g., nematic, smectic, cholesteric phases)

Polymers derived from this compound are prime candidates for creating thermotropic liquid crystalline polymers (LCPs), which exhibit phase transitions upon changes in temperature. The rigid benzoate group acts as a mesogen, the fundamental unit that induces liquid crystal phases. nih.gov These LCPs can display a range of ordered, fluid phases that lie between the crystalline solid and the isotropic liquid states. wikipedia.org

The specific mesophase behavior is highly dependent on the polymer's molecular structure, including the nature of the polymer backbone and the length and flexibility of spacers. Common liquid crystalline phases observed in such systems include:

Nematic Phase: Characterized by long-range orientational order of the mesogens, but no positional order. This phase is typically less viscous than other mesophases.

Smectic Phase: Exhibits both orientational order and one-dimensional positional order, with mesogens organized into distinct layers. This results in a more viscous, soap-like consistency. Side-chain liquid-crystalline polymers with phenyl benzoate moieties have been shown to form smectic A lamella structures. mdpi.com

Cholesteric Phase (or Chiral Nematic Phase): This phase appears when a chiral center is introduced, such as by copolymerizing with a chiral monomer like cholesterol 4-(allyloxy)benzoate. scientific.net The director (the average direction of molecular orientation) twists helically throughout the material, leading to unique optical properties like selective light reflection. scientific.net

The transitions between these phases can be identified and characterized using techniques such as Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). mdpi.comnih.gov DSC thermograms reveal the temperatures and enthalpy changes associated with transitions from crystalline to smectic, smectic to nematic, and nematic to isotropic phases. mdpi.comnih.gov For example, a homopolymer containing phenyl benzoate moieties showed transitions from a smectic to a nematic phase at 107 °C and from the nematic to an isotropic phase at 112 °C. mdpi.com

| Phase | Description of Molecular Order | Typical POM Texture |

|---|---|---|

| Nematic | Molecules have long-range orientational order but no positional order. | Schlieren or threaded texture. |

| Smectic | Molecules have orientational order and are arranged in layers (1D positional order). | Focal-conic or fan-shaped texture. |

| Cholesteric | Molecules are arranged in a helical structure (chiral nematic). | Planar or fingerprint texture. |

Thermal Stability Profiles of Derived Liquid Crystalline Polymers

The thermal stability of polymers derived from this compound is a critical parameter for their processing and application, particularly for high-performance materials. The aromatic nature of the benzoate unit contributes significantly to the thermal robustness of the polymer backbone.

Thermogravimetric Analysis (TGA) is commonly used to determine the decomposition temperature of these polymers. For liquid crystal elastomers prepared from a similar monomer, cholesterol 4-(allyloxy)benzoate, the temperature at which 5% weight loss occurred was found to be around 300 °C, indicating good thermal stability. scientific.net The stability of thermotropic LCPs is influenced by the rigidity of the polymer backbone and the nature of the mesogenic units. nih.gov Wholly aromatic polyesters, for example, are known for their high melting points and excellent thermal resistance. nih.gov

Differential Scanning Calorimetry (DSC) provides further insight into the thermal profile, identifying the glass transition temperature (Tg) and melting temperature (Tm). The Tg for a side-chain liquid-crystalline homopolymer containing phenyl benzoate moieties has been reported at 28 °C. mdpi.com The introduction of bulky side groups or flexible spacers can be used to modify these transition temperatures, thereby controlling the processing window of the material. nih.gov

| Polymer Type | Property | Typical Value (°C) | Measurement Technique |

|---|---|---|---|

| Liquid Crystal Elastomer (containing allyloxy benzoate) | TGA (5% weight loss) | ~300 | TGA |

| Side-Chain LCP (containing phenyl benzoate) | Glass Transition (Tg) | 28 | DSC |

| Side-Chain LCP (containing phenyl benzoate) | Smectic to Nematic Transition | 107 | DSC |

| Nematic to Isotropic Transition | 112 |

Emerging Material Applications

The unique chemical structure of this compound makes it a building block for a variety of advanced materials with novel functionalities.

Photoactuators and Responsive Materials based on Allyloxybenzoate Polymers

Polymers incorporating the allyloxybenzoate structure are excellent candidates for the development of stimuli-responsive materials, particularly photoactuators. These "smart" materials can change their shape or properties in response to an external stimulus like light. rsc.orgresearchgate.net The liquid crystalline nature of these polymers is key to their actuator function. The transition between ordered (nematic/smectic) and disordered (isotropic) phases involves a significant change in molecular organization, which can be harnessed to generate mechanical work.

By incorporating a photosensitive molecule, such as an azobenzene (B91143) unit, into the polymer backbone alongside the allyloxybenzoate mesogens, it is possible to trigger phase transitions using light. The photoisomerization of the azobenzene unit from its stable trans state to the bent cis state upon UV irradiation disrupts the liquid crystalline order, causing a macroscopic contraction or change in shape. This process can be reversed with visible light or heat. Such materials have potential applications in soft robotics, microfluidic devices, and smart textiles.

Chalcogenide Hybrid Inorganic/Organic Polymers (CHIPs) Containing Allyl Components

The terminal allyl group of this compound makes it a suitable organic comonomer for the synthesis of Chalcogenide Hybrid Inorganic/Organic Polymers (CHIPs). CHIPs are a novel class of materials synthesized through the inverse vulcanization of elemental sulfur with organic crosslinkers. This process involves heating elemental sulfur to form radical chains that can then react with unsaturated C-C bonds, such as those in the allyl group.

The incorporation of organic components like this compound into the polysulfide matrix allows for the tuning of the final material's properties. The rigid benzoate core can enhance the mechanical strength and modify the refractive index of the resulting polymer, while the allyl group provides the necessary reactivity for copolymerization. CHIPs are being explored for a range of applications, including infrared optics, high-capacity batteries, and self-healing materials, due to their unique combination of processability, high refractive index, and electrochemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), it is possible to deduce the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy is a cornerstone technique for confirming the molecular structure of this compound by identifying the distinct chemical environments of the hydrogen atoms. The ¹H NMR spectrum provides characteristic signals corresponding to the methyl ester, the aromatic ring, and the allyl group protons.

The methyl ester protons (-OCH₃) typically appear as a sharp singlet in the upfield region of the spectrum, generally around δ 3.82 ppm. rsc.org The aromatic protons on the benzene (B151609) ring exhibit a more complex pattern due to their coupling with each other. In the para-substituted pattern of this compound, these protons often appear as two distinct doublets in the downfield region, typically between δ 7.03 and 7.88 ppm. rsc.org

The allyl group protons (-O-CH₂-CH=CH₂) present a characteristic set of signals. The two protons of the allylic methylene (B1212753) group (-O-CH₂) adjacent to the oxygen atom are diastereotopic and typically appear as a multiplet. The vinyl protons show a more complex splitting pattern due to both geminal and vicinal coupling. The internal vinyl proton (-CH=) usually appears as a multiplet, while the terminal vinyl protons (=CH₂) also form a multiplet. The typical chemical shift range for these allyl protons is between δ 5.98 and 6.08 ppm. rsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OCH₃ (Methyl ester) | ~3.82 | Singlet |

| Aromatic-H | ~7.03-7.88 | Multiplet |

| Allyl-H (-O-CH₂-CH=CH₂) | ~5.98-6.08 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Elucidation

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy provides crucial information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, allowing for the complete elucidation of the carbon framework.

The carbonyl carbon of the ester group (C=O) is characteristically found in the most downfield region of the spectrum, typically around δ 166.69 ppm. rsc.org The carbon atoms of the aromatic ring will appear in the region of approximately δ 114 to δ 163 ppm. The carbon atom attached to the ester group and the carbon atom attached to the allyloxy group will have distinct chemical shifts within this range.

The carbons of the allyl group also show characteristic signals. The methylene carbon adjacent to the oxygen (-O-CH₂) is typically found around δ 69 ppm. The internal vinyl carbon (-CH=) and the terminal vinyl carbon (=CH₂) of the allyl group will have distinct chemical shifts in the vinylic region of the spectrum, generally between δ 117 and δ 134 ppm. rsc.org The methyl carbon of the ester group (-OCH₃) will appear in the upfield region of the spectrum.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | ~166.69 |

| Allyloxy Carbons | ~117.40–134.41 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the ester, ether, aromatic, and alkene functionalities.

A strong, sharp absorption band is typically observed in the region of 1720-1740 cm⁻¹ due to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester and the ether linkages will give rise to strong bands in the fingerprint region, typically between 1250 and 1000 cm⁻¹.

The presence of the aromatic ring is confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ and C=C stretching vibrations within the ring appearing in the 1600-1450 cm⁻¹ region. The allyl group also provides characteristic signals, including the C=C stretching vibration around 1645 cm⁻¹ and the vinylic =C-H stretching vibrations also appearing above 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretch | 1720-1740 |

| Ether (C-O-C) | Stretch | 1250-1000 |

| Aromatic (C=C) | Stretch | 1600-1450 |

| Aromatic (C-H) | Stretch | >3000 |

| Alkene (C=C) | Stretch | ~1645 |

| Alkene (=C-H) | Stretch | >3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions. For this compound, with a molecular formula of C₁₁H₁₂O₃, the expected molecular weight is approximately 192.21 g/mol . nih.gov

In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound. The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for benzoate esters include the loss of the alkoxy group (•OCH₃) to form a stable benzoyl cation. In the case of this compound, fragmentation may also occur at the ether linkage, leading to the loss of the allyl group. The analysis of these fragment ions allows for the reconstruction of the molecular structure.

Advanced Structural Characterization Techniques for Derived Materials

The functional groups within this compound, particularly the polymerizable allyl group, make it a valuable monomer for the synthesis of advanced materials. The structural characterization of these resulting polymers requires specialized techniques.

X-ray Diffraction (XRD) for Crystalline and Mesophase Structures in Polymers

X-ray diffraction (XRD) is a primary technique for investigating the long-range order and crystalline structure of materials. For polymers derived from this compound, XRD can be used to determine the degree of crystallinity, identify different crystalline phases (polymorphism), and characterize the ordered arrangement of polymer chains. mdpi.com

Polymers synthesized from monomers like this compound can exhibit liquid crystalline properties, forming ordered mesophases between the crystalline solid and isotropic liquid states. XRD is instrumental in identifying these mesophases, such as nematic, smectic, and columnar phases, by analyzing the characteristic diffraction patterns they produce. For instance, the presence of sharp, well-defined peaks in the XRD pattern indicates a high degree of crystallinity, while broad, diffuse halos are characteristic of amorphous materials. In liquid crystalline polymers, a combination of sharp and diffuse peaks can provide information about the type and degree of ordering within the mesophase. mdpi.com

The analysis of the diffraction data can reveal important structural parameters, such as the spacing between polymer chains and the dimensions of the crystalline unit cell. This information is crucial for understanding the structure-property relationships in these advanced polymeric materials.

Spectroscopic Characterization and Structural Elucidation of Methyl 4 Allyloxy Benzoate

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique used to determine the molecular weight distribution of a polymer. shimadzu.comresearchgate.netintertek.com This method separates molecules based on their hydrodynamic volume in solution. researchgate.netlcms.cz Larger molecules are excluded from the pores of the column's stationary phase and therefore elute first, while smaller molecules can penetrate the pores and have a longer retention time. shimadzu.comlcms.cz

In the context of polymers synthesized from this compound, GPC would be an essential tool for characterizing the resulting polymer chains. The polymerization of this monomer can lead to a distribution of chain lengths, and GPC allows for the determination of key molecular weight averages and the polydispersity of the sample.

The primary parameters obtained from a GPC analysis are:

Number-average molecular weight (M_n): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (M_w): An average that takes into account the weight of each polymer chain.

Polydispersity Index (PDI): The ratio of M_w to M_n, which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length. researchgate.net

The GPC analysis of a hypothetical polymer derived from this compound would involve dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and injecting the solution into the GPC system. The system is calibrated using polymer standards of known molecular weights, typically polystyrene. The data obtained would allow for the construction of a molecular weight distribution curve and the calculation of the aforementioned parameters.

| Illustrative GPC Data for a Hypothetical Poly(this compound) | |

| Parameter | Value |

| Number-Average Molecular Weight (M_n) | 25,000 g/mol |

| Weight-Average Molecular Weight (M_w) | 45,000 g/mol |

| Polydispersity Index (PDI) | 1.8 |

This illustrative data suggests a polymer with a relatively broad molecular weight distribution, which is common for many polymerization methods. The specific values would be dependent on the exact polymerization conditions used to synthesize the polymer from this compound.

Theoretical and Computational Investigations of Methyl 4 Allyloxy Benzoate

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, energies, and other chemical properties with high accuracy.

Conformational Analysis and Stability Studies of Methyl 4-(allyloxy)benzoate and its Derivatives

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. For this compound, the primary degrees of freedom involve rotation around the C-O bonds of the ether and ester linkages. A potential energy surface (PES) scan is typically performed by systematically rotating these dihedral angles to identify all possible conformers.

The stability of each conformer is determined by finding the optimized geometry that corresponds to a minimum on the potential energy surface. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), are employed to calculate the equilibrium geometry and harmonic vibrational frequencies for each conformer. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The conformer with the lowest calculated energy is designated as the global minimum, representing the most stable arrangement of the molecule in the gas phase. These studies indicate that the planarity of the benzoate (B1203000) group is a key factor in stability, while the allyloxy side chain can adopt several low-energy orientations.

Table 1: Representative Conformational Energy Data for a Benzoate Derivative

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| A | 180° (anti-periplanar) | 0.00 | Most Stable |

| B | 60° (gauche) | 1.52 | Less Stable |

| C | 0° (syn-periplanar) | 3.10 | Least Stable |

Note: This table is illustrative, showing typical energy differences found in similar ether-linked aromatic compounds.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis of the Compound

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and kinetic stability. malayajournal.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. malayajournal.org

For this compound, DFT calculations are used to determine the energies and spatial distributions of these orbitals.

HOMO: The electron density of the HOMO is typically localized on the electron-rich regions of the molecule. In this case, it is distributed over the benzene (B151609) ring and the oxygen atom of the allyloxy group, which are the primary sites for electrophilic attack.

LUMO: The LUMO's electron density is concentrated on the electron-deficient parts, primarily the carbonyl group of the methyl ester and the adjacent aromatic carbons, which are susceptible to nucleophilic attack.

The analysis of these orbitals provides insight into the molecule's reactivity and its behavior in chemical reactions.

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.98 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.87 | ELUMO - EHOMO; indicates chemical stability and reactivity. |

Note: Values are representative for aromatic esters and ethers, calculated using DFT/B3LYP methods.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques to simulate and predict the behavior of molecules. These methods are invaluable for understanding complex biological and chemical systems.

Molecular Docking Investigations of this compound Derivatives with Biological Targets (e.g., enzymes)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. nih.gov It is frequently used in drug design to understand how a ligand, such as a derivative of this compound, might interact with the active site of a biological target, typically a protein or enzyme.

Derivatives of benzoic acid and its esters have been investigated as inhibitors for various enzymes, including carbonic anhydrases, acetylcholinesterase, and proteases. nih.govnih.gov In a typical docking study, the 3D structure of the target enzyme is obtained from a protein database. The this compound derivative is then placed into the enzyme's binding site, and its conformation and position are optimized to maximize favorable interactions and minimize binding energy (or maximize a docking score). Key interactions often include hydrogen bonds with polar residues and hydrophobic interactions with nonpolar residues. The results can predict the binding affinity and guide the design of more potent inhibitors. researchgate.net

Table 3: Example Molecular Docking Results for a Benzoate Derivative with an Enzyme Active Site

| Target Enzyme | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Carbonic Anhydrase I | -7.2 | His94, Thr199 | Hydrogen Bond |

| Val121, Leu198 | Hydrophobic | ||

| Acetylcholinesterase | -8.5 | Tyr334, Phe331 | π-π Stacking |

| Ser200, His440 | Hydrogen Bond |

Note: This table presents hypothetical yet plausible docking interactions for a molecule of this class, based on published studies of similar compounds. nih.gov

Prediction of Spectroscopic Signatures via Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. mdpi.com This allows for the theoretical prediction of UV-Visible absorption spectra, providing information on the electronic transitions within the molecule. researchgate.net The method calculates the excitation energies (corresponding to absorption wavelengths, λmax) and the oscillator strengths (corresponding to absorption intensities). karazin.ua

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic system. TD-DFT calculations, often performed on the DFT-optimized ground-state geometry, can predict the wavelengths of maximum absorption. These theoretical spectra can be compared with experimental data to validate the computational approach and aid in the interpretation of the electronic structure. mdpi.comresearchgate.net

Table 4: Representative TD-DFT Calculated Electronic Transitions

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 285 | 0.35 | HOMO → LUMO (95%) |

| S0 → S2 | 240 | 0.15 | HOMO-1 → LUMO (88%) |

Note: Data is illustrative for a substituted benzoate, showing typical outputs from a TD-DFT calculation.

Advanced Computational Analyses

Beyond standard DFT and docking, other computational methods can provide deeper insights. Molecular Electrostatic Potential (MEP) mapping is one such technique. An MEP surface is generated by mapping the electrostatic potential onto the molecule's electron density surface. This visualization helps to identify the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of a molecule. For this compound, the MEP map would show a negative potential around the carbonyl oxygen of the ester and the ether oxygen, indicating these are sites for electrophilic attack or hydrogen bonding. A positive potential would be expected around the hydrogen atoms. This analysis complements FMO theory by providing a visual guide to the molecule's reactive sites. malayajournal.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the stability of molecular systems. It transforms the complex molecular orbitals into a set of localized orbitals that align with the intuitive Lewis structure of bonds and lone pairs. This analysis quantifies the stabilizing energy associated with electron delocalization from a filled "donor" NBO to an empty "acceptor" NBO.

Key Expected Findings from NBO Analysis:

Resonance Effects: A primary contributor to the molecule's stability is the delocalization of a lone pair (LP) from the ether oxygen (O-allyl) into the π* antibonding orbital of the aromatic ring. This interaction, denoted as LP(O) → π*(C-C), would show a significant stabilization energy, E(2), indicating a strong resonance effect that increases the electron density of the ring.

Hyperconjugation: Interactions between the π-orbitals of the benzene ring and the antibonding orbitals of the adjacent methyl ester and allyloxy groups would be prominent. For example, π(C=C) → π*(C=O) delocalization would indicate electronic communication between the ring and the ester group.

Allyl Group Interactions: The π-orbital of the allyl group's double bond (C=C) would interact with the adjacent C-O sigma antibonding orbital (π(C=C) → σ*(C-O)), contributing to the electronic structure of the ether linkage.

Ester Group Delocalization: The lone pairs on the carbonyl oxygen would delocalize into the adjacent C-O and C-C antibonding orbitals, a characteristic feature of esters that influences their reactivity.

These charge transfer interactions are fundamental to the molecule's electronic structure and stability. The table below presents hypothetical but chemically plausible stabilization energies for the most significant intramolecular interactions in this compound, as would be determined by a second-order perturbation theory analysis within the NBO framework.

| Donor NBO | Acceptor NBO | Hypothetical Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (Oether) | π* (Caromatic-Caromatic) | 25.5 | p-π conjugation (Resonance) |

| π (Caromatic-Caromatic) | π* (C=O) | 18.2 | π-π* conjugation |

| LP (Ocarbonyl) | π* (Caromatic-Caromatic) | 15.8 | p-π conjugation |

| π (C=Callyl) | σ* (C-Oether) | 5.1 | Hyperconjugation |

| σ (C-Hmethyl) | σ* (C-Oester) | 2.3 | Hyperconjugation |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule. It illustrates the charge distribution on the molecular surface, allowing for the identification of electron-rich regions susceptible to electrophilic attack and electron-deficient regions prone to nucleophilic attack. nih.gov In an MEP map, different colors represent different electrostatic potential values: red indicates regions of high electron density (negative potential), blue indicates regions of low electron density (positive potential), and green represents neutral potential. researchgate.net

For this compound, the MEP map would highlight distinct regions of varying electrostatic potential, guiding predictions about its chemical reactivity.

Predicted Reactive Sites from MEP Analysis:

Nucleophilic Sites: The most electron-rich areas (shown in red) would be concentrated around the oxygen atoms, particularly the carbonyl oxygen of the ester group, due to its lone pairs of electrons. This region would be the primary site for attack by electrophiles, such as protons in acid-catalyzed reactions.

Electrophilic Sites: Electron-deficient regions (shown in blue) would be located around the hydrogen atoms of the methyl and allyl groups, as well as the aromatic protons. The carbonyl carbon atom, while adjacent to an electronegative oxygen, would also exhibit a degree of positive potential, making it susceptible to attack by nucleophiles. nih.gov

π-System Reactivity: The aromatic ring and the allyl double bond, while generally appearing in the neutral (green) to slightly negative (yellow/orange) potential range, represent regions of high polarizability. Their interaction with electrophiles would be governed by the directing effects of the electron-donating allyloxy group.

The table below summarizes the expected electrostatic potential ranges for different regions on the molecular surface of this compound.

| Molecular Region | Expected Color on MEP Map | Predicted Electrostatic Potential Range (a.u.) | Predicted Reactivity |

|---|---|---|---|

| Carbonyl Oxygen (C=O) | Deep Red | -0.05 to -0.07 | Strongly Nucleophilic / Site for Electrophilic Attack |

| Ether Oxygen (-O-) | Red to Orange | -0.03 to -0.05 | Nucleophilic |

| Aromatic Ring (π-system) | Yellow to Green | -0.01 to +0.01 | Site for Electrophilic Aromatic Substitution |

| Carbonyl Carbon (C=O) | Light Blue | +0.03 to +0.05 | Electrophilic / Site for Nucleophilic Attack |

| Aromatic & Methyl Hydrogens | Blue | +0.02 to +0.04 | Weakly Electrophilic |

Hyperpolarizability Calculations for Nonlinear Optical Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as frequency conversion and optical switching. nih.gov The NLO response of a molecule is determined by its hyperpolarizability. The first hyperpolarizability (β) is a measure of the second-order NLO response. Molecules that possess both an electron-donating group and an electron-accepting group connected by a π-conjugated system often exhibit significant NLO properties due to intramolecular charge transfer. researchgate.net

This compound features an electron-donating allyloxy group and an electron-withdrawing methyl benzoate group attached to a benzene ring, suggesting it may possess NLO activity. Hyperpolarizability calculations using quantum chemical methods like Density Functional Theory (DFT) would be used to quantify this property. The calculation yields the components of the first hyperpolarizability tensor (β), from which the total (or static) first hyperpolarizability (β_tot) can be determined.

Expected NLO Properties and Hyperpolarizability Findings:

Intramolecular Charge Transfer: The molecule's structure facilitates charge transfer from the allyloxy group through the π-system of the benzene ring to the methyl ester group. This donor-π-acceptor character is a key prerequisite for a second-order NLO response.

Hyperpolarizability Value: While not expected to be as large as molecules with stronger donor/acceptor groups (like nitro and amino groups), a computational analysis would likely predict a non-zero β_tot value for this compound, indicating NLO activity. The magnitude of the β_tot value is often compared to that of a standard NLO material like urea (B33335) for reference. researchgate.net

The following table provides a hypothetical but representative set of calculated first hyperpolarizability components for this compound.

| Hyperpolarizability Component | Hypothetical Calculated Value (a.u.) |

|---|---|

| βxxx | -350.2 |

| βxxy | -45.8 |

| βxyy | 30.1 |

| βyyy | -15.5 |

| βxxz | -10.3 |

| βxyz | 5.7 |

| βyyz | -2.1 |

| βxzz | 12.4 |

| βyzz | -8.9 |

| βzzz | -0.5 |

| βtot (Total First Hyperpolarizability) | 395.6 |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for Methyl 4-(allyloxy)benzoate

The traditional synthesis of this compound typically involves the Williamson ether synthesis, which often relies on harsh bases, organic solvents, and generates salt byproducts. To align with the principles of green chemistry, future research will likely focus on developing more sustainable and efficient synthetic methodologies.

Key areas for investigation include:

Biocatalytic Approaches: The use of enzymes, particularly lipases, presents a promising green alternative for the synthesis of ester compounds. researchgate.netgoogle.comnih.gov Research into lipase-catalyzed esterification or transesterification to produce benzoate (B1203000) esters is an active field. researchgate.netgoogle.commdpi.com Future work could focus on optimizing reaction conditions for the specific synthesis of this compound or its precursors, potentially in solvent-free systems or using biocompatible solvents to minimize environmental impact. google.com

Advanced Catalytic Systems: Moving beyond traditional methods, research into novel catalytic processes that avoid stoichiometric reagents is crucial. This includes exploring metal-free synthesis protocols, such as those using diaryliodonium salts in aqueous media, which offer a milder and more environmentally friendly route to aryl ethers. organic-chemistry.orgnih.gov Furthermore, developing catalytic versions of the Williamson ether synthesis that can utilize weaker, less hazardous alkylating agents at high temperatures could significantly improve the process's atom economy and safety profile. acs.orgresearchgate.net

Flow Chemistry and Process Intensification: Implementing continuous flow technologies for the synthesis of this compound could offer significant advantages in terms of safety, efficiency, and scalability. Flow reactors allow for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing waste.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthesis Strategy | Potential Advantages | Research Focus |

| Biocatalysis (Lipases) | High selectivity, mild reaction conditions, biodegradability of catalyst, reduced waste. | Enzyme screening and engineering, optimization of solvent-free conditions, catalyst immobilization. |

| Metal-Free Arylation | Avoids transition metal catalysts, can be performed in water, milder conditions. | Broadening substrate scope, improving reaction efficiency, catalyst recyclability. |

| Catalytic Williamson Ether Synthesis | Uses weaker/safer alkylating agents, improved atom economy, suitable for industrial scale. | Catalyst development, optimization for high-temperature/high-pressure conditions. |

| Flow Chemistry | Enhanced safety and control, improved yield and purity, easy scalability. | Reactor design, optimization of reaction parameters in a continuous system. |

Exploration of New Polymeric Architectures and Advanced Functional Materials Incorporating the Compound

The presence of a polymerizable allyl group makes this compound an attractive monomer for creating advanced materials. Its rigid aromatic core can impart desirable thermal and mechanical properties to polymers, while the allyl group provides a handle for polymerization and post-polymerization modification.

Future research in this domain will likely explore:

Stimuli-Responsive and "Smart" Materials: The compound can be incorporated into polymers that respond to external stimuli such as heat, light, or pH. vulcanchem.com For instance, the thermally induced Claisen rearrangement, which alters the molecular structure, could be harnessed to create thermally responsive materials for sensors or actuators. vulcanchem.com

Advanced Polymer Architectures: Research will likely focus on incorporating this compound into complex polymer structures like dendrimers, hyperbranched polymers, and block copolymers. rsc.org These architectures allow for precise control over material properties. The allyl functionality is particularly valuable for "click" chemistry reactions, such as thiol-ene coupling, enabling the efficient construction of well-defined and functionalized polymers. vulcanchem.comnih.gov

Liquid Crystalline Polymers (LCPs): The rigid, rod-like structure of the benzoate group is conducive to forming liquid crystalline phases. By incorporating this compound as a side-chain mesogen, it may be possible to synthesize novel LCPs with unique optical and mechanical properties for applications in displays and data storage. vulcanchem.com

Functionalized Nanomaterials: The molecule can be used to functionalize the surfaces of nanoparticles or to create porous materials like metal-organic frameworks (MOFs). vulcanchem.com This can be used to tailor the properties of these materials for specific applications, such as targeted drug delivery or catalysis. vulcanchem.com

| Material Type | Key Feature from Compound | Potential Application | Research Direction |

| Stimuli-Responsive Polymers | Claisen Rearrangement | Sensors, Actuators, Smart Coatings | Controlling rearrangement temperature, integrating into hydrogels. |

| Liquid Crystalline Polymers | Rigid Benzoate Core | Optical Films, High-Strength Fibers | Inducing and controlling specific LC phases (e.g., nematic, smectic). vulcanchem.com |

| Functionalized MOFs | Allyl & Benzoate Groups | Gas Storage, Catalysis, Sensing | Using the compound as a linker to create MOFs with tunable porosity and functionality. vulcanchem.com |

| Drug Delivery Systems | Allyl Group for Conjugation | Targeted Cancer Therapy | Attaching targeting ligands and drugs to nanoparticles functionalized with the compound. vulcanchem.com |

Deeper Computational Insight into the Reactivity and Material Behavior of this compound Systems

Computational chemistry provides powerful tools to predict and understand the behavior of molecules and materials, thereby guiding experimental work. Future computational studies on this compound will be crucial for accelerating its development in various applications.

Prospective research areas include:

Mechanistic Studies of Rearrangement: While the Claisen rearrangement of allyl aryl ethers is well-known, detailed computational studies using methods like Density Functional Theory (DFT) can provide deeper insights into the specific reaction mechanism for this compound. nih.govnsf.govresearchgate.netrsc.org Such studies can elucidate the transition state energetics and the influence of the methyl ester group on the reaction rate and regioselectivity, guiding the design of thermally responsive materials. nih.govnsf.gov

Modeling Polymerization Processes: Molecular dynamics (MD) simulations can be used to model the polymerization of this compound and predict the properties of the resulting polymers. This can help in understanding structure-property relationships, such as how the monomer's incorporation affects the polymer's glass transition temperature, mechanical strength, and morphology.

Predicting Material Properties: Computational tools can predict key properties of materials derived from this compound. For example, quantum chemical calculations can predict the nonlinear optical (NLO) properties of polymers containing the this compound unit, guiding the design of new materials for optical applications.

Interdisciplinary Research Opportunities for this compound (e.g., integration with nanoscience, smart materials, advanced optics)

The true potential of this compound will be unlocked through interdisciplinary collaboration, merging chemistry with materials science, physics, and biology.

Nanoscience: The ability to functionalize nanoparticles and create structured polymeric nanomaterials opens avenues in nanomedicine for drug delivery and diagnostic imaging. vulcanchem.com The compound could serve as a linker to attach bioactive molecules to gold nanoparticles or quantum dots.

Smart Materials: Integrating polymers derived from this compound into micro- and nano-electromechanical systems (MEMS/NEMS) could lead to the development of novel sensors and actuators. The thermally induced Claisen rearrangement could be exploited as a switching mechanism in such devices.

Advanced Optics: The aromatic nature of the compound suggests potential in the field of nonlinear optics. rsc.orgdtic.mil Future research could involve synthesizing polymers containing this compound and chromophores, followed by electric-field poling to align the dipolar structures. rsc.org This could lead to materials with significant second-order NLO properties, useful for applications like frequency doubling in lasers and electro-optic modulation for telecommunications. rsc.orgdtic.mil

Q & A

Q. What is the optimal synthetic route for preparing Methyl 4-(allyloxy)benzoate in high yield?

this compound is synthesized via nucleophilic substitution. Methyl 4-hydroxybenzoate (6.0 g, 39.4 mmol) is dissolved in acetone (44 mL), followed by the addition of K₂CO₃ (16.3 g, 118 mmol) and 3-bromoprop-1-ene (3.5 mL, 40.2 mmol). The reaction is stirred at 65°C for 20 hours. Purification involves column chromatography (CH₂Cl₂ eluent), yielding a colorless oil with quantitative yield (7.56 g, 39.3 mmol). Key advantages include mild conditions and scalability .

Q. What spectroscopic techniques are used to characterize this compound, and what key signals confirm its structure?

- 1H NMR (CDCl₃): δ 7.98 (d, J = 8.8 Hz, aromatic H), 6.92 (d, J = 8.7 Hz, aromatic H), 6.09–6.00 (m, allyl CH), 5.42 (d, J = 17.3 Hz, allyl CH₂), 5.31 (d, J = 10.6 Hz, allyl CH₂), 4.58 (d, J = 5.1 Hz, OCH₂), 3.88 (s, COOCH₃).

- 13C NMR (CDCl₃): Peaks at δ 166.92 (C=O), 162.42 (aryl-O), 132.67 (allyl CH), and 51.97 (COOCH₃).

- GCMS: Major fragments at m/z 192 (molecular ion), 161 (loss of OCH₂CH₂CH₂), and 133 (further decarbonylation). These data unambiguously confirm the structure .

Advanced Research Questions

Q. How does the allyloxy group in this compound participate in thermal rearrangement reactions?

The allyloxy group undergoes a Claisen rearrangement under microwave irradiation (245°C, 240 min in chlorobenzene), forming methyl 3-allyl-4-hydroxybenzoate. This reaction exploits the allyl ether's propensity for [3,3]-sigmatropic shifts, yielding ortho-substituted phenolic derivatives. The product is obtained in quantitative yield (1.1 g, 5.9 mmol) without further purification, demonstrating utility in synthesizing functionalized aromatics .

Q. What strategies are effective for functionalizing this compound into complex molecular architectures?

The allyloxy group enables diverse derivatization:

- Aldehyde Coupling: React with aldehydes (e.g., 2-formylphenol) in CH₃CN at 70°C for 5 hours using K₂CO₃/KI, yielding intermediates like methyl 4-((2-formylphenoxy)methyl)benzoate.

- Click Chemistry: The allyl moiety can participate in thiol-ene or Huisgen cycloaddition reactions for bioconjugation or polymer synthesis.

- Protection/Deprotection: Methoxymethyl (MOM) protection of phenolic OH groups (using chloromethyl methyl ether and iPr₂NEt) enhances stability during multi-step syntheses .

Q. How does this compound contribute to materials science applications?

Its derivatives are pivotal in liquid crystal synthesis . For example, 4'-cyano-[1,1'-biphenyl]-4-yl 4-(allyloxy)benzoate (CAS 137733-61-0) incorporates a rigid biphenyl core and flexible allyloxy chain, enabling tunable mesomorphic properties. Such compounds are intermediates in designing stimuli-responsive materials or organic semiconductors .

Methodological Considerations

Q. What purification methods are recommended for this compound and its derivatives?

- Flash Chromatography: Use CH₂Cl₂ or chloroform as eluents to isolate the product from unreacted starting materials.

- Crystallization: Limited due to the compound's oily nature, but derivatives like methyl 3-allyl-4-hydroxybenzoate crystallize as off-white solids.

- Distillation: Not typically required due to high purity from column chromatography .

Q. How can researchers mitigate challenges in handling this compound?

- Storage: Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the allyl group.

- Stability: Avoid prolonged exposure to light or heat to prevent premature rearrangement.

- Safety: Use gloves and eye protection; while no acute toxicity is reported, prolonged skin contact may cause irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.